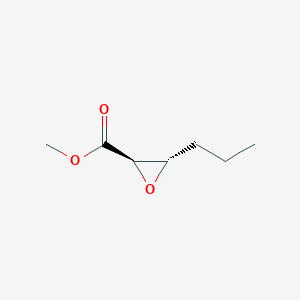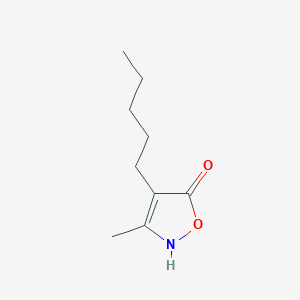
3-Methyl-4-pentylisoxazol-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-pentylisoxazol-5(2H)-one, also known as MPI, is a compound that is commonly found in food products such as bread, coffee, and roasted meat. It is a potent flavor enhancer that has been extensively studied for its ability to improve the taste of food. In recent years, 3-Methyl-4-pentylisoxazol-5(2H)-one has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-pentylisoxazol-5(2H)-one is not fully understood. However, it is believed to act on the taste receptors in the tongue, which enhances the perception of umami taste. Umami taste is a savory taste that is commonly associated with meat, cheese, and soy sauce. 3-Methyl-4-pentylisoxazol-5(2H)-one has been shown to enhance the umami taste of food products, which makes it a popular flavor enhancer in the food industry.
Effets Biochimiques Et Physiologiques
3-Methyl-4-pentylisoxazol-5(2H)-one has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. It has also been shown to have insecticidal properties, which make it a potential candidate for the development of eco-friendly pesticides. In humans, it has been shown to enhance the perception of umami taste, which makes it a popular flavor enhancer in the food industry.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methyl-4-pentylisoxazol-5(2H)-one in lab experiments are its high purity and availability. The synthesis method has been optimized to yield a high purity product, which makes it suitable for use in various experiments. The limitations of using 3-Methyl-4-pentylisoxazol-5(2H)-one in lab experiments are its potential toxicity and limited solubility in water. It is important to handle the compound with care and to use appropriate safety measures when working with it.
Orientations Futures
There are several future directions for the study of 3-Methyl-4-pentylisoxazol-5(2H)-one. In medicine, it is important to further investigate its anti-inflammatory and antioxidant properties for the development of new drugs. In agriculture, it is important to further investigate its insecticidal properties for the development of eco-friendly pesticides. In the food industry, it is important to further investigate its potential as a flavor enhancer for the development of new food products. Additionally, it is important to investigate the potential toxicity of 3-Methyl-4-pentylisoxazol-5(2H)-one and to develop appropriate safety measures for its use.
Méthodes De Synthèse
The synthesis of 3-Methyl-4-pentylisoxazol-5(2H)-one involves the reaction of 3-methyl-2-cyclohexenone and pentylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
3-Methyl-4-pentylisoxazol-5(2H)-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been shown to have insecticidal properties, which make it a potential candidate for the development of eco-friendly pesticides. In the food industry, it is widely used as a flavor enhancer due to its ability to improve the taste of food products.
Propriétés
Numéro CAS |
107403-09-8 |
|---|---|
Nom du produit |
3-Methyl-4-pentylisoxazol-5(2H)-one |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-methyl-4-pentyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-6-8-7(2)10-12-9(8)11/h10H,3-6H2,1-2H3 |
Clé InChI |
ZEWCQXZZEQYVGI-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(NOC1=O)C |
SMILES canonique |
CCCCCC1=C(NOC1=O)C |
Synonymes |
5(2H)-Isoxazolone,3-methyl-4-pentyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



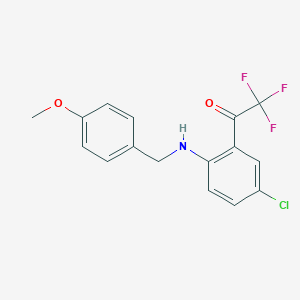
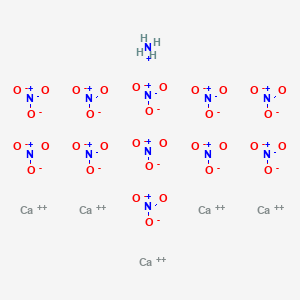


![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)
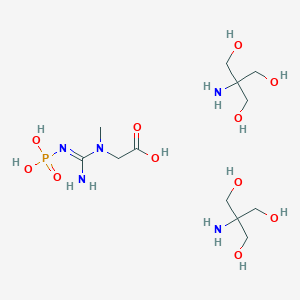
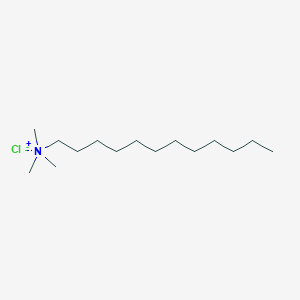
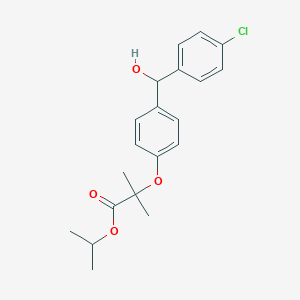
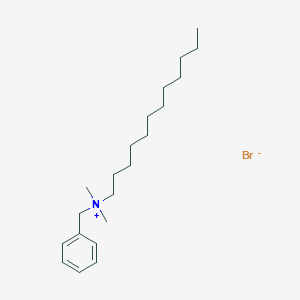
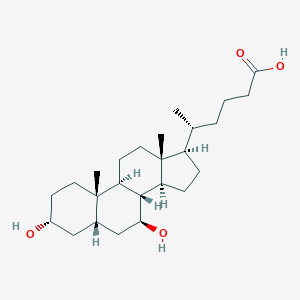

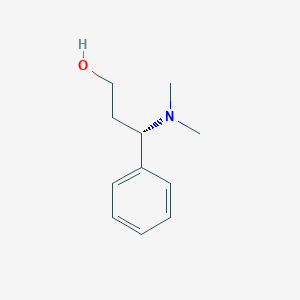
![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)
